molecular formula C6H6N2O2 B1465100 5-Methylpyrimidine-4-carboxylic acid CAS No. 933683-35-3

5-Methylpyrimidine-4-carboxylic acid

Cat. No.: B1465100
CAS No.: 933683-35-3
M. Wt: 138.12 g/mol
InChI Key: INTUWGJOBDUGLY-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-4-carboxylic acid: is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-methylacrylonitrile with formamide, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-4,5-dicarboxylic acid, while reduction could produce this compound derivatives with varying degrees of hydrogenation .

Scientific Research Applications

Medicinal Chemistry

5-Methylpyrimidine-4-carboxylic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have demonstrated potential as anti-inflammatory agents and in the treatment of diseases such as rheumatoid arthritis.

Case Study: Anti-inflammatory Agents

A study investigated the synthesis of derivatives from this compound that showed promising anti-inflammatory properties. The derivatives were tested for their efficacy in inhibiting inflammatory pathways, demonstrating a significant reduction in inflammatory markers in vitro, indicating potential for further development in therapeutic applications .

Agrochemicals

The compound is also utilized in the formulation of herbicides and pesticides. Its derivatives can enhance the effectiveness of active ingredients, improving crop yield and pest resistance.

Case Study: Herbicide Development

Research focused on a novel herbicide formulation that incorporates this compound. Field trials indicated that crops treated with this formulation exhibited higher resistance to common agricultural pests compared to control groups, leading to increased agricultural productivity .

Material Science

In material science, this compound is employed in synthesizing polymers and advanced materials. Its ability to form stable complexes with metals makes it valuable in developing catalysts and other functional materials.

Case Study: Polymer Synthesis

A recent study explored the use of this compound in synthesizing biodegradable polymers. The resulting materials demonstrated enhanced mechanical properties and degradation rates suitable for environmental applications .

Biochemical Research

This compound plays a role in biochemical research, particularly as a building block for nucleotides and nucleic acids. Its structural similarities to pyrimidines make it useful for studying metabolic pathways and genetic engineering.

Case Study: Nucleotide Synthesis

In a biochemical study, researchers utilized this compound to synthesize modified nucleotides for use in RNA interference studies. The modified nucleotides showed improved stability and efficacy in gene silencing experiments .

Mechanism of Action

The mechanism of action of 5-Methylpyrimidine-4-carboxylic acid and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes such as replication, transcription, and translation .

Comparison with Similar Compounds

Uniqueness: 5-Methylpyrimidine-4-carboxylic acid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its specific applications in various fields .

Biological Activity

5-Methylpyrimidine-4-carboxylic acid is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. Its molecular formula is C6H6N2O2C_6H_6N_2O_2 with a molecular weight of approximately 138.12 g/mol. The presence of the carboxylic acid group at the fourth position and a methyl group at the fifth position contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The carboxylic acid group can participate in hydrogen bonding, enhancing binding affinity to target proteins, while the methyl group may influence lipophilicity and membrane permeability.

Interaction with Enzymes

Research indicates that compounds with similar structures often act as enzyme inhibitors. For example, studies on related pyrimidine derivatives have shown that they can inhibit enzymes involved in critical metabolic pathways:

  • Enzyme Inhibition : Compounds targeting the methylerythritol phosphate pathway have demonstrated antibacterial properties by inhibiting key enzymes like IspF, which is essential for isoprenoid biosynthesis in bacteria but absent in mammals .

Biological Activities

The compound exhibits a range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. Below is a summary of its key activities:

Biological Activity Description
Antibacterial Effective against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae.
Anticancer Exhibits cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma) through mechanisms involving apoptosis induction.
Anti-inflammatory Potentially reduces inflammation markers in vitro, although specific studies on this activity are limited.

Case Studies

  • Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of this compound derivatives against multidrug-resistant pathogens using Kirby-Bauer disk diffusion assays. The results indicated significant inhibition zones against Burkholderia thailandensis and Pseudomonas aeruginosa, suggesting potential for development as an antibiotic agent .
  • Cytotoxicity in Cancer Models : In vitro studies on A549 lung cancer cells revealed that this compound induces cytotoxicity comparable to standard chemotherapeutics like cisplatin. The MTT assay demonstrated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

5-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-7-3-8-5(4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTUWGJOBDUGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696952
Record name 5-Methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933683-35-3
Record name 5-Methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does AMMPCA exert its hypolipidemic effect?

A1: AMMPCA demonstrates its lipid-lowering effect through multiple mechanisms:

  • Inhibition of Lipid Synthesis: AMMPCA effectively reduces the activity of enzymes responsible for triglyceride and cholesterol synthesis in the liver. [] This leads to an overall decrease in lipid production.
  • Lipoprotein Modulation: The compound lowers low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels. [] This suggests AMMPCA might promote the clearance of lipids from the bloodstream.
  • Enhanced Biliary Excretion: Preliminary findings indicate that AMMPCA might accelerate the excretion of cholesterol and its metabolites through bile. []

Q2: What is the impact of AMMPCA on lipid levels in different tissues?

A2: Studies show varying results depending on the animal model:

  • Mice: AMMPCA administration resulted in a noticeable reduction of lipid levels in various tissues. []
  • Rats: While AMMPCA effectively lowered serum lipid levels in rats, a significant decrease in tissue lipid levels was not observed. [] This difference highlights the importance of considering species-specific responses when interpreting research findings.

Q3: What do we know about the absorption, distribution, metabolism, and excretion (ADME) profile of AMMPCA?

A3: Research using radiolabeled AMMPCA in rats provides insights into its disposition: []

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